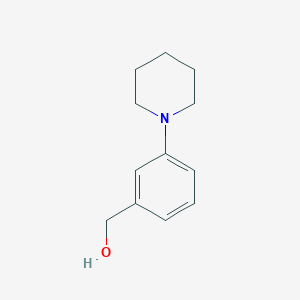

(3-Piperidinophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-piperidin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNESBVGXCDQHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428155 | |

| Record name | (3-piperidinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-58-6 | |

| Record name | (3-piperidinophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Piperidinophenyl)methanol chemical properties and structure

An In-depth Technical Guide to (Piperidin-3-yl)methanol: Chemical Properties, Structure, and Applications

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, celebrated for its conformational rigidity and synthetic versatility. This guide focuses on a key derivative, (Piperidin-3-yl)methanol (CAS: 4606-65-9), a molecule that, while seemingly simple, offers a rich platform for chemical exploration and the development of novel therapeutics. The following sections are structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the chemical properties and experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to fully leverage the potential of this important building block. We will delve into its structural nuances, physicochemical properties, synthetic pathways, and its role in the creation of pharmacologically active agents.

Chemical Identity and Structural Elucidation

(Piperidin-3-yl)methanol, also known as 3-(Hydroxymethyl)piperidine, is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a hydroxymethyl group.[1] This substitution introduces a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is isolated.[2][3]

The core structure consists of a saturated six-membered heterocycle containing one nitrogen atom. The presence of both a secondary amine and a primary alcohol functional group makes it a bifunctional molecule, offering two distinct points for synthetic modification.[4]

Structural Representation:

Caption: 2D structure of (Piperidin-3-yl)methanol.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (Piperidin-3-yl)methanol are summarized below. These characteristics are fundamental to its handling, reactivity, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 4606-65-9 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Boiling Point | 106-107 °C at 3.5 mmHg | |

| Density | 1.026 g/mL at 25 °C | |

| Melting Point | 61 °C | [4] |

| Topological Polar Surface Area | 32.3 Ų | [2][4] |

| XLogP3 | -0.1 | [2][4] |

| IUPAC Name | (Piperidin-3-yl)methanol | [2] |

| SMILES | C1CC(CNC1)CO | [2] |

| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. A distinct signal for the N-H proton will be present, and the two protons of the hydroxymethyl group (CH₂OH) will likely appear as a doublet. The hydroxyl proton itself may appear as a broad singlet.[2][5]

-

¹³C NMR: The carbon spectrum will show five distinct signals for the piperidine ring carbons and one for the hydroxymethyl carbon.[2]

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H and N-H stretching vibrations. C-H stretching bands will appear just below 3000 cm⁻¹.[2]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 115, with characteristic fragmentation patterns resulting from the loss of hydroxymethyl or other small fragments.[1][2]

Synthesis and Reaction Chemistry

The synthesis of (Piperidin-3-yl)methanol can be achieved through several established routes in organic chemistry. A common and effective method is the reduction of a corresponding pyridine derivative, which leverages commercially available starting materials.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of (Piperidin-3-yl)methanol from 3-Pyridinemethanol. The choice of a heterogeneous catalyst like Rhodium on alumina allows for high efficiency and straightforward product isolation.

Step 1: Preparation of the Reaction Mixture

-

In a high-pressure hydrogenation vessel, dissolve 3-Pyridinemethanol (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add 5% Rhodium on alumina catalyst (typically 1-5 mol%).

-

Seal the vessel securely.

Step 2: Hydrogenation

-

Purge the vessel with nitrogen gas to remove air, then purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude (Piperidin-3-yl)methanol by vacuum distillation or recrystallization from a suitable solvent system.

Caption: Synthetic workflow for (Piperidin-3-yl)methanol.

Applications in Drug Development and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6][7] (Piperidin-3-yl)methanol serves as a versatile building block for creating more complex molecules with diverse pharmacological activities.[8] Its bifunctional nature allows for derivatization at both the nitrogen and the hydroxyl group, enabling the exploration of structure-activity relationships (SAR).

Key Therapeutic Areas:

-

Pain Management: It is a reactant for the synthesis of Cannabinoid receptor 2 (CB2) agonists, which are investigated for the treatment of chronic pain.[4]

-

Cardiovascular Disease: The molecule is used to prepare P2Y12 antagonists, which are crucial for inhibiting platelet aggregation and treating thrombotic diseases.[4]

-

Metabolic Disorders: It serves as a precursor for soluble epoxide hydrolase (sEH) inhibitors and spiroimidazolidinone NPC1L1 inhibitors, which have potential applications in treating inflammation and cholesterol-related disorders.[4]

-

Oncology and Immunology: The scaffold is used to create G-protein-coupled Mas receptor modulators.[9] The Mas receptor is part of the renin-angiotensin system and is implicated in various physiological processes, making its modulators relevant for a range of diseases.

The general mechanism by which piperidine-containing compounds exert their effects is by presenting their functional groups in a conformationally restricted manner, which enhances binding affinity and selectivity to biological targets like G-protein coupled receptors (GPCRs).

Caption: Role in the synthesis of therapeutic agents.

Safety, Handling, and Storage

(Piperidin-3-yl)methanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][4][10] It may also cause respiratory irritation.[10][11] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[10][11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Do not ingest. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]

-

Skin: Immediately remove all contaminated clothing and rinse the skin with water/shower. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10]

-

Conclusion

(Piperidin-3-yl)methanol is a foundational building block in modern synthetic and medicinal chemistry. Its value is derived from its bifunctional nature and the privileged piperidine scaffold, which together provide a robust platform for generating diverse chemical libraries and developing novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any researcher aiming to utilize this compound to its full potential in the pursuit of scientific discovery and drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

-

Pharmaffiliates. (n.d.). (R)-3-Piperidinemethanol Hydrochloride. [Link]

-

PubChemLite. (n.d.). {3-[(piperidin-1-yl)methyl]phenyl}methanol. [Link]

-

NIST. (n.d.). 3-Piperidinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18993323, Diphenyl(piperidin-3-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159144060, Phenyl-[3-(trifluoromethyl)piperidin-1-yl]methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43584733, [4-(3-Ethylpiperidin-1-yl)phenyl]methanol. Retrieved from [Link]

-

Penta Manufacturing Company. (2024). Safety Data Sheet: Piperidine. [Link]

-

Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectroscopic Data of Compounds 1−3. [Link]

-

Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl pipecolinates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. [Link]

-

National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

National Center for Biotechnology Information. (2013). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

- Google Patents. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

-

MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

Sources

- 1. 3-Piperidinemethanol [webbook.nist.gov]

- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3(R)-PIPERIDINEMETHANOL | 37675-20-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. nbinno.com [nbinno.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. fishersci.ca [fishersci.ca]

- 11. capotchem.com [capotchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profiling of (3-Piperidinophenyl)methanol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (3-Piperidinophenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The insights herein are grounded in fundamental principles of spectroscopy and data from analogous structures, offering a robust framework for the identification and characterization of this and related compounds.

Introduction to this compound and Spectroscopic Analysis

This compound is a chemical compound featuring a piperidine ring and a methanol group attached to a phenyl ring. The unique structural arrangement of this molecule makes it a point of interest in medicinal chemistry and materials science. Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such novel compounds. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational dataset for researchers working with this molecule.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1][2] The combination of this heterocyclic system with a functionalized phenyl ring suggests potential applications that hinge on its specific chemical architecture. Accurate spectroscopic interpretation is the cornerstone of validating the synthesis and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the neighboring atoms and functional groups.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.0 - 4.0 | Broad Singlet | 1H |

| Ar-H | ~6.8 - 7.3 | Multiplet | 4H |

| -CH₂OH | ~4.6 | Singlet | 2H |

| Piperidine N-CH₂ | ~3.1 | Multiplet | 4H |

| Piperidine -CH₂- | ~1.7 | Multiplet | 4H |

| Piperidine -CH₂- | ~1.6 | Multiplet | 2H |

Note: Predicted chemical shifts are relative to TMS in a common deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shift of the -OH proton can vary significantly depending on the solvent, concentration, and temperature.

The protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effect of the ring current. The benzylic protons of the methanol group will likely appear as a singlet. The protons on the piperidine ring will exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons, appearing as multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-C (quaternary, C-N) | ~152 |

| Ar-C (quaternary, C-CH₂OH) | ~142 |

| Ar-CH | ~115 - 130 |

| -CH₂OH | ~65 |

| Piperidine N-CH₂ | ~51 |

| Piperidine -CH₂- | ~26 |

| Piperidine -CH₂- | ~24 |

Note: Predicted chemical shifts are relative to TMS in a common deuterated solvent.

The aromatic carbons will resonate at lower field due to the influence of the π-electron system. The carbon attached to the nitrogen of the piperidine ring will be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

The most characteristic peak in the IR spectrum of this compound will be the broad O-H stretching band of the alcohol group, which is broadened due to hydrogen bonding.[3] The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the piperidine ring. The C-O and C-N stretching vibrations will appear in the fingerprint region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₁₇NO, the expected molecular weight is approximately 191.27 g/mol .[5]

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M - OH]⁺ |

| 162 | [M - CH₂OH]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

The molecular ion peak [M]⁺ should be observed at m/z 191. Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), and cleavage of the bond between the phenyl ring and the piperidine nitrogen. The piperidine ring itself can also fragment, leading to a characteristic peak at m/z 84.

Molecular Structure and Key Spectroscopic Features

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. This compound; (3-piperidylphenyl)methan-1-ol; Benzenemethanol,3-(1-piperidinyl) | Chemrio [chemrio.com:9999]

An In-Depth Technical Guide to (3-Piperidinophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (3-Piperidinophenyl)methanol, a versatile class of chemical compounds with significant applications in medicinal chemistry and drug development. Given the isomeric ambiguity of the nominal structure, this document will address the key positional isomers, with a primary focus on (3-(piperidin-4-yl)phenyl)methanol and its counterparts, offering insights into their synthesis, physicochemical properties, and roles as crucial pharmaceutical intermediates.

Introduction: The Significance of the Piperidinophenylmethanol Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure allows for three-dimensional diversity in drug design, influencing properties such as solubility, lipophilicity, and metabolic stability. When combined with a phenylmethanol framework, the resulting (Piperidinophenyl)methanol structure presents a versatile platform for the synthesis of a wide array of therapeutic agents targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory drug candidates.[2] The isomeric placement of the piperidine ring on the phenyl group—at the ortho (2-), meta (3-), or para (4-) position relative to the methanol substituent—significantly impacts the molecule's spatial arrangement and, consequently, its biological activity and pharmacokinetic profile. This guide will primarily focus on the meta-substituted isomers, which are of considerable interest in contemporary drug discovery programs.

Physicochemical Properties of this compound Isomers

The fundamental physicochemical properties of the key isomers of this compound are summarized in the table below. These properties are critical for their handling, formulation, and application in synthetic chemistry.

| Property | (3-(Piperidin-2-yl)phenyl)methanol | (3-(Piperidin-4-yl)phenyl)methanol |

| CAS Number | 1270516-11-4 | 1198286-35-9 |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Synthesis of this compound Derivatives

The synthesis of this compound isomers typically involves multi-step sequences that often rely on the coupling of pre-functionalized piperidine and phenyl rings or the construction of one ring upon the other. A general and adaptable synthetic strategy is outlined below.

General Synthetic Workflow

A common approach to synthesizing these compounds involves the initial preparation of a protected piperidine precursor, which is then coupled to a suitably functionalized phenyl ring, followed by the modification of a functional group to yield the final methanol moiety.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (3-Piperidinophenyl)methanol Derivatives

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is one such "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The piperidine motif can enhance a molecule's druggability by improving its metabolic stability, facilitating transport across biological membranes, and often reducing toxicity. When this versatile heterocycle is coupled with a phenylmethanol moiety, as in the (3-Piperidinophenyl)methanol core, a unique spatial and electronic arrangement is created, opening doors to a multitude of research applications. This guide will provide an in-depth exploration of the potential of this compound derivatives, from their synthesis to their promising therapeutic applications in central nervous system disorders, infectious diseases, and oncology.

I. The Synthetic Canvas: Crafting this compound Derivatives

The exploration of any chemical scaffold's therapeutic potential begins with accessible and versatile synthetic routes. The modular nature of this compound allows for the systematic modification of both the piperidine and phenyl rings, as well as the methanol group, enabling the fine-tuning of pharmacological activity.

A. General Synthetic Strategy

A common and efficient approach to the synthesis of the this compound core involves a convergent strategy, starting from readily available precursors. The following workflow outlines a generalizable synthetic route.

Caption: General synthetic routes to the this compound core.

This modular synthesis allows for the introduction of a wide array of substituents on both the aromatic ring and the piperidine nitrogen, enabling the exploration of structure-activity relationships (SAR).

B. Key Experimental Protocol: Synthesis of a Representative Derivative

The following protocol details the synthesis of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a known derivative, which can be adapted for the synthesis of other analogs.[1]

Step 1: Mesylation of the Starting Alcohol

-

To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, add triethylamine (13 mmol).

-

Slowly add methane sulfonyl chloride (11 mmol) and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

Step 2: Phenyl Chloroformate Reaction

-

To the solution of the mesityl derivative from the previous step in toluene (30 ml) at 5-10°C, add triethylamine (3 mmol) dropwise.

-

Subsequently, add phenyl chloroformate (12 mmol).

-

Raise the temperature to room temperature and stir for 12-13 hours.[1]

-

Monitor the reaction by TLC (Dichloromethane: Methanol, 9:1).[1]

Step 3: Hydrolysis to the Final Product

-

Upon completion of the reaction, quench by adding a potassium carbonate solution.[1]

-

Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to yield the carbamate intermediate.[1]

-

Hydrolyze the carbamate intermediate using a suitable base (e.g., NaOH) in a solvent mixture like methanol/water to yield (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol.

II. Central Nervous System: A Promising Frontier

The physicochemical properties of the piperidine moiety make it an excellent scaffold for designing CNS-active agents, as it can facilitate crossing the blood-brain barrier. Derivatives of this compound are particularly promising in this area due to their structural similarities to known neuroactive compounds.

A. Serotonin and Norepinephrine Reuptake Inhibition

A significant number of antidepressants function by inhibiting the reuptake of serotonin (SERT) and/or norepinephrine (NET) in the synaptic cleft. The this compound scaffold shares structural features with known selective serotonin reuptake inhibitors (SSRIs) like Paroxetine. In fact, a derivative of this scaffold, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, is a known impurity in Paroxetine, an SSRI used to treat depression, obsessive-compulsive disorder, and anxiety disorders.[1] This suggests that derivatives of this compound could be potent monoamine reuptake inhibitors.

Caption: Inhibition of SERT/NET by this compound derivatives.

B. Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can slow or halt this process. Piperidine derivatives have been investigated for their neuroprotective activities. For instance, piperine, an alkaloid containing a piperidine ring, has demonstrated neuroprotective effects in models of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. These effects are associated with the suppression of synchronized neuronal network oscillations and presynaptic glutamic acid release.

III. Antimicrobial Applications: A Scaffold for Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. The piperidine scaffold is present in several natural and synthetic compounds with antimicrobial activity.

A. Antifungal Potential

Analogs of the antimalarial drug mefloquine, which feature a piperidinemethanol group, have been shown to possess potent antifungal activity against clinically relevant pathogens like Cryptococcus neoformans and Candida albicans.[2] This highlights the potential of the (piperidinyl)methanol moiety to serve as a key pharmacophore for antifungal drug discovery. The stereochemistry of the piperidine methanol group in these analogs was found not to be critical for their antifungal properties, which provides flexibility in the design of new derivatives.[2]

B. Antibacterial Exploration

While direct evidence for the antibacterial activity of this compound derivatives is emerging, the broader class of piperidine-containing compounds has shown significant promise. Various synthetic piperidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Table 1: Representative Antimicrobial Screening Panel

| Microorganism | Type | Rationale for Inclusion |

| Staphylococcus aureus | Gram+ | Common cause of skin and soft tissue infections |

| Escherichia coli | Gram- | Representative of Gram-negative enteric pathogens |

| Pseudomonas aeruginosa | Gram- | Opportunistic pathogen known for antibiotic resistance |

| Candida albicans | Fungal | Common cause of opportunistic fungal infections |

| Cryptococcus neoformans | Fungal | Encapsulated yeast causing life-threatening meningitis |

IV. Anticancer Investigations: Targeting Malignant Pathways

The piperidine scaffold is a recurring motif in a number of anticancer drugs. This is due to its ability to be readily functionalized to interact with various biological targets implicated in cancer progression.

A. Modulation of Key Signaling Pathways

Piperine and other piperidine derivatives have been shown to exert anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer cells. These pathways include:

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Piperine has been shown to inhibit NF-κB signaling, leading to the suppression of cancer cell growth.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in various cancers. Piperidine-containing compounds have been developed that can inhibit this pathway, inducing apoptosis in cancer cells.

Sources

In Silico Modeling of (3-Piperidinophenyl)methanol Receptor Binding: A Case Study with the µ-Opioid Receptor

An In-Depth Technical Guide:

Introduction

(3-Piperidinophenyl)methanol is a small molecule with a scaffold that suggests potential therapeutic applications. The piperidine and phenylmethanol moieties are present in numerous biologically active compounds, hinting at possible interactions with various protein targets within the human body.[1][2][3] In the early stages of drug discovery, in silico modeling provides a powerful and cost-effective approach to explore these potential interactions, predict binding affinities, and elucidate the molecular mechanisms of action before committing to expensive and time-consuming experimental studies.[4][5][6][7]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step workflow for the in silico analysis of this compound's binding to a plausible biological target. We will navigate the entire computational pipeline, from target identification and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The objective is to not only outline the "how" but also to instill a deep understanding of the "why" behind each methodological choice, ensuring scientific rigor and fostering a self-validating experimental design.

Part 1: Target Identification and Rationale

Given the absence of established biological targets for this compound, our first critical step is to formulate a scientifically sound hypothesis for a potential receptor. The chemical structure of our molecule of interest contains a piperidine ring, a common feature in many ligands that bind to G-protein coupled receptors (GPCRs).[1][2][3] Notably, this scaffold is a cornerstone in the development of opioid analgesics that target the µ-opioid receptor.[1] Therefore, for the purpose of this in-depth guide, we will investigate the binding of this compound to the human µ-opioid receptor. This choice is supported by the receptor's high therapeutic relevance and the extensive availability of high-resolution crystal structures in the Protein Data Bank (PDB), which is a critical resource for structure-based drug design.[8][9][10][11][12]

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. [4]This method allows for the rapid screening of large compound libraries and provides initial insights into the binding mode and affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

A 3D grid, or "docking box," is defined around the known binding site of the µ-opioid receptor. The coordinates for this box can be centered on the position of the co-crystallized ligand from the original PDB structure.

-

-

Running the Docking Simulation:

-

The prepared ligand and receptor files, along with the grid parameters, are used as input for AutoDock Vina.

-

The software will explore various conformations and orientations of the ligand within the defined binding site, calculating a binding affinity score for each pose.

-

-

Analysis of Docking Results:

-

The output from AutoDock Vina provides a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

The top-ranked poses are visually inspected to assess their plausibility and to identify key molecular interactions with the receptor.

-

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Asp147, Tyr148, His297 |

| 2 | -8.2 | Asp147, Met151, Trp318 |

| 3 | -7.9 | Tyr148, Lys233, His297 |

Note: The data presented in this table is illustrative and would be generated from an actual docking simulation.

Part 4: Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the ligand-receptor complex in a solvated environment. MD simulations allow us to assess the stability of the predicted binding pose and observe the conformational changes of both the ligand and the receptor over time.

Experimental Protocol: MD Simulation with GROMACS

-

System Setup:

-

The top-ranked docked complex is placed in a simulation box.

-

The box is filled with a water model (e.g., TIP3P) to solvate the system.

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

The entire system is energy minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is stabilized (e.g., 1 bar). This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.

-

-

Production MD Run:

-

Once equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

-

Analysis of MD Trajectory

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and receptor are monitored throughout the simulation to identify stable interactions.

Part 5: Binding Free Energy Calculation: A More Accurate Estimation

To obtain a more accurate prediction of the binding affinity than the scoring functions used in molecular docking, we can employ end-point free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). [13][14][15][16][17]These methods calculate the free energy of binding by combining the molecular mechanics energies with continuum solvation models.

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction:

-

Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone are extracted from the stable portion of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, the following energy components are calculated:

-

Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).

-

Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

-

Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

-

-

Binding Free Energy Calculation:

-

The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.

-

Data Presentation: MM/PBSA Results

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 30.8 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -40.0 |

Note: The data presented in this table is illustrative and would be generated from an actual MM/PBSA calculation.

Part 6: Results Interpretation and Validation

By integrating the results from our multi-step in silico workflow, we can construct a detailed model of how this compound binds to the µ-opioid receptor. The docking results provide the initial binding hypothesis, which is then refined and validated for its stability through MD simulations. The MM/PBSA calculations offer a more quantitative measure of the binding affinity.

A thorough analysis of the final, stable complex would reveal key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and polar residues in the binding pocket (e.g., Asp147), and hydrophobic interactions between the phenyl ring and nonpolar residues.

It is crucial to remember that in silico models are predictive and require experimental validation. The findings from this computational study can guide the design of in vitro experiments, such as competitive binding assays, to confirm the predicted binding affinity and mechanism of action.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interaction with the µ-opioid receptor. By following a structured approach that encompasses target identification, meticulous preparation of ligand and receptor, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential therapeutic action of novel small molecules. This computational pipeline not only accelerates the drug discovery process but also provides a deeper understanding of molecular recognition at the atomic level, ultimately paving the way for the rational design of more effective and safer therapeutics.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is in silico drug discovery? [synapse.patsnap.com]

- 6. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 7. microbenotes.com [microbenotes.com]

- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 9. rcsb.org [rcsb.org]

- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 11. Protein Data Bank - Proteopedia, life in 3D [proteopedia.org]

- 12. Homepage | Protein Data Bank in Europe [ebi.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peng-lab.org [peng-lab.org]

- 15. scribd.com [scribd.com]

- 16. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

A Comprehensive Review of Phenyl(piperidin-3-yl)methanol Analogues: Synthesis, SAR, and Therapeutic Potential

This technical guide provides an in-depth exploration of the phenyl(piperidin-3-yl)methanol scaffold, a privileged structure in modern medicinal chemistry. We will dissect the synthetic strategies employed to generate analogues, delve into the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and survey their therapeutic applications across a range of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical framework.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold to orient substituents for optimal interaction with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, allowing for potent ionic interactions with acidic residues in receptor binding pockets.

The phenyl(piperidin-3-yl)methanol core, and its close chemical relatives, combines this critical piperidine motif with an aromatic ring and a hydrogen-bonding alcohol or ketone group.[3] This specific arrangement of pharmacophoric features has proven to be a highly successful template for developing potent and selective ligands for a variety of G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. This guide will focus on three major classes of targets where this scaffold has demonstrated significant promise: Sigma (σ) receptors, Muscarinic acetylcholine (mAChR) receptors, and Opioid receptors.

Caption: Key modification points on the core scaffold.

Synthetic Strategies: Building the Core and Its Derivatives

The construction of phenyl(piperidin-3-yl)methanol analogues can be achieved through several convergent synthetic routes. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

General Synthesis Workflow

A common and flexible approach involves the initial construction of a suitably protected piperidine precursor, followed by the introduction of the phenylmethanol moiety and subsequent diversification. The protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a critical step to prevent side reactions and allow for controlled functionalization.

Caption: Generalized synthetic workflow for analogue generation.

Key Synthetic Transformations

-

Formation of the Phenylketone: A robust method to install the phenyl group is the reaction of a piperidine-3-carboxylic acid derivative with a phenyl Grignard reagent (PhMgBr) or phenyllithium. This directly forms the phenyl(piperidin-3-yl)methanone precursor.

-

Reduction to the Methanol: The ketone is readily reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step creates a chiral center, and chiral reducing agents or subsequent resolution can be employed to isolate specific stereoisomers.

-

N-Functionalization: The secondary amine of the piperidine ring is the primary point for diversification. After deprotection of the Boc group (commonly with trifluoroacetic acid or hydrochloric acid), the nitrogen can be functionalized via:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Nucleophilic Substitution: Alkylation with alkyl halides or mesylates.[4]

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aryl substituents.[4]

-

Pharmacological Profile and Structure-Activity Relationships (SAR)

The subtle interplay of substituents on the phenyl(piperidin-3-yl)methanol scaffold dictates its affinity and selectivity for different biological targets.

Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane and are implicated in various neurological disorders. The phenyl(piperidin-3-yl)methanol scaffold is a fertile ground for developing high-affinity σ1 ligands.[5]

-

Role of the N-Substituent: The nature of the substituent on the piperidine nitrogen is paramount for σ1 affinity. Long alkyl or phenylalkyl chains are often optimal. For instance, elongating a linker from an oxyethylene to an oxypropylene chain can increase σ1 receptor affinity by more than 10-fold in certain series.[5]

-

Phenyl Ring Substitution: Halogenation (e.g., p-chloro) on the phenyl ring generally enhances σ1 affinity compared to electron-donating groups like methoxy, likely due to favorable hydrophobic interactions in the binding pocket.[5]

-

Stereochemistry: Chirality at the C3 position of the piperidine ring can significantly impact affinity and selectivity, although this is often compound-specific.

| Compound Class | N-Substituent | Phenyl Substituent | σ1 Ki (nM) | σ2/σ1 Selectivity | Reference |

| Diazaspiro[3.5]nonane | Phenethyl | Unsubstituted | 13 | ~8x | [4] |

| (Piperazin-2-yl)methanol | p-Methoxybenzyl | Unsubstituted | 12.4 | High | [6] |

| Phenoxyalkylpiperidine | (p-Chlorophenoxy)ethyl | 4-Methyl on piperidine | 0.34 - 1.18 | >50x | [5] |

| Phenoxyalkylpiperidine | (p-Methoxyphenoxy)ethyl | 4-Methyl on piperidine | 0.89 - 1.49 | >50x | [5] |

Muscarinic Acetylcholine (mAChR) Receptors

Muscarinic receptors are critical for regulating numerous physiological functions, and subtype-selective antagonists are valuable for treating conditions like overactive bladder (M3) or as potential tools for neurological disorders (M5).[7][8][9]

-

M3 Antagonists: For high M3 affinity and selectivity, the core scaffold is often elaborated with larger, lipophilic groups. In one study, a combinatorial library approach identified a potent M3 antagonist where the piperidine nitrogen was substituted with a cyclohexylmethyl group and linked to a triphenylpropionamide moiety.[7] This highlights the need for extensive exploration of the chemical space around the core.

-

M5 Antagonists: The M5 receptor is a target for substance abuse disorders.[8] A "mix and match" approach, combining structural elements from a high-throughput screening hit with a known lead compound, generated a novel series of piperidine amide-based M5 antagonists. This strategy underscores the modular nature of the scaffold, allowing for rational design by combining fragments with known properties.[8]

| Receptor Target | Key Structural Features | Ki (nM) | Selectivity Profile | Reference |

| M3 | N-(cyclohexylmethyl)piperidine linked to triphenylpropionamide | 0.31 | >98-fold vs M1, M2, M4, M5 | [7] |

| M5 | Piperidine amide with specific sulfonyl and aniline moieties | Potent (specific values vary) | Improved clearance profiles | [8] |

Opioid Receptors

The search for safer, potent analgesics is a major driver of opioid research. Analogues based on the piperidine framework have yielded highly potent agonists for the μ-opioid receptor (MOR).

-

SAR for MOR Agonism: Based on an active metabolite of tramadol, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed.[10] While not a direct phenyl(piperidin-3-yl)methanol, this related scaffold demonstrates key principles. The study found that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, played a pivotal role in binding affinity.[10] One compound, (3R, 4S)-23, emerged as a highly potent and selective MOR agonist with a Ki of 0.0021 nM.[10]

Caption: Conceptual model of ligand-receptor interactions.

Detailed Experimental Protocol: Synthesis of an N-Substituted Phenyl(piperidin-3-yl)methanol Analogue

This protocol provides a representative, step-by-step methodology for the synthesis of a diversified analogue, integrating common procedures from the literature.[11][4][12]

Objective: To synthesize N-(2-phenethyl)-phenyl(piperidin-3-yl)methanol.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(2-Bromoethyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc), Hexanes

Step 1: Synthesis of tert-butyl 3-benzoylpiperidine-1-carboxylate

-

To a flame-dried round-bottom flask under an argon atmosphere, add 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq).

-

Dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Add phenylmagnesium bromide solution (2.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20% EtOAc in hexanes) to yield the title compound.

Step 2: Synthesis of tert-butyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

-

Dissolve the ketone from Step 1 (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the alcohol, which is often used without further purification.

Step 3: Deprotection to Phenyl(piperidin-3-yl)methanol

-

Dissolve the Boc-protected alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours until TLC indicates complete consumption of starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x). Dry the combined organic layers over MgSO₄ and concentrate to yield the free piperidine base.

Step 4: N-Alkylation with (2-Bromoethyl)benzene

-

Dissolve the piperidine from Step 3 (1.0 eq) in acetonitrile (ACN).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) and (2-bromoethyl)benzene (1.2 eq).

-

Heat the reaction mixture to 50 °C and stir for 12 hours.[4]

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., 5% MeOH in DCM with 0.1% NH₄OH) to yield the final product, N-(2-phenethyl)-phenyl(piperidin-3-yl)methanol.

Conclusion and Future Outlook

The phenyl(piperidin-3-yl)methanol scaffold continues to be a cornerstone of medicinal chemistry, offering a robust and versatile framework for the design of potent and selective ligands. The synthetic accessibility and the clear, albeit complex, structure-activity relationships for targets like sigma, muscarinic, and opioid receptors ensure its continued relevance. Future work will likely focus on leveraging stereochemically pure isomers to enhance selectivity and reduce off-target effects, as well as applying this scaffold to novel biological targets. The modularity of its synthesis makes it an ideal candidate for integration into DNA-encoded library (DEL) and combinatorial chemistry platforms, promising to unlock new therapeutic agents in the years to come.

References

- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.

- Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.

- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro Institutional Research Repository.

- Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry.

- Structure of diphenyl(piperidine-4-yl)methanol derivative.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.

- Phenyl(piperidin-3-yl)methanone. Sigma-Aldrich.

- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. University of Siena Institutional Repository.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer). PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters.

- Discovery of M5 Muscarinic Acetylcholine Receptor Antagonists: 1‐Methyl‐4‐Phenylpiperidine Analogs. The FASEB Journal.

- Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. Molecular Pharmacology.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Pharmacology Research & Perspectives.

- Scheme 1. General strategy for the synthesis of piperidine derivatives....

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer) | C18H21NO | CID 18993323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

In-Depth Technical Guide to the Safe Handling of (3-Piperidinophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (3-Piperidinophenyl)methanol, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound, also known as piperidin-3-ylmethanol, is a corrosive substance that requires careful handling to prevent severe injury. The primary hazards associated with this compound are severe skin burns and eye damage.[1] Inhalation may also cause respiratory irritation.[2]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation |

Data sourced from aggregated GHS information.[1]

It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary line of defense is to handle this compound in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent contact with this corrosive compound.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[4] Given the severe eye damage potential, the use of a full face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves at all times. While specific breakthrough time data for this compound is not available, butyl or nitrile rubber gloves are generally recommended for handling corrosive chemicals.[2] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[2]

-

Protective Clothing: A lab coat is standard, and for procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[5][6]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] For higher concentrations, a supplied-air respirator may be required.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling

-

Always handle this compound within a designated area, such as a chemical fume hood.

-

Avoid the formation of dust and aerosols.[2]

-

Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling, even if gloves were worn.[2]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Keep containers tightly closed to prevent contamination and potential reactions with moisture or air.[2]

-

Given that the hydrochloride salt is hygroscopic, it is good practice to store the compound under an inert gas like argon or nitrogen.[2]

-

Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response

-

Minor Spills: For small spills, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable, labeled container for disposal.[3]

-

Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[10] Do not attempt to clean up a large spill without the appropriate training and equipment. Prevent the spill from entering drains or waterways.[3]

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

It is recommended to use a licensed professional waste disposal service.[2]

-

Do not dispose of this chemical down the drain or in regular trash.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Solid |

| GHS Classification | Skin Corrosion 1B, Serious Eye Damage 1 |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently available across safety data sheets and should be determined from a reliable source for the specific batch of material being used.

Conclusion

This compound is a valuable compound in research and development, but it poses significant health risks if not handled correctly. By understanding its hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to safe handling and emergency procedures, researchers can work with this compound safely and effectively. The causality behind these precautions is rooted in the corrosive nature of the chemical and the potential for severe, irreversible damage upon contact. This self-validating system of controls and procedures is designed to protect the health and safety of all laboratory personnel.

References

- Capot Chemical. (2025, December 3). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.

- Methanex Corporation. (2017, November 22). Methanol(67-56-1)_BZ_EN June 2017.

- GOV.UK. (n.d.). Incident management: methanol.

- METHANOL SAFE HANDLING MANUAL. (n.d.).

- Vikaspedia. (n.d.). Methanol (Methyl Alcohol) – First Aid and Emergency Response.

- PubChem. (n.d.). Piperidin-3-ylmethanol.

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

- KERAMIDA Inc. (2024, October 1). How To Protect Workers From Methanol Exposure In The Workplace.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- GOV.UK. (2024, October 11). Methanol: toxicological overview.

- Sigma-Aldrich. (2024, September 8). Methanol - SAFETY DATA SHEET.

- GPIC. (2024, April 1). Hazards Classification.

- ChemicalBook. (2025, October 18). PHENYL-PIPERIDIN-4-YL-METHANOL - Safety Data Sheet.

- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.

- Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent | NIOSH.

- University of Manitoba. (n.d.). Chemical Spill Response Procedure.

- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

- MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methanol.

- Fisher Scientific. (n.d.). Methanol Safety Data Sheet.

Sources

- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. methanex.com [methanex.com]

- 4. mcrsafety.com [mcrsafety.com]

- 5. hsa.ie [hsa.ie]

- 6. epa.gov [epa.gov]

- 7. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]

- 8. carlroth.com [carlroth.com]

- 9. methanol.org [methanol.org]

- 10. umanitoba.ca [umanitoba.ca]

Methodological & Application

A Detailed Protocol for the Synthesis of (3-Piperidinophenyl)methanol via Reductive Hydride Transfer

An Application Note and Protocol for Researchers

Abstract (3-Piperidinophenyl)methanol is a valuable substituted benzyl alcohol derivative that serves as a key building block in the development of various pharmaceutical agents and fine chemicals. Its structure, featuring a piperidine moiety, makes it a frequent precursor for compounds targeting the central nervous system. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound through the reduction of 3-piperidinobenzaldehyde. The chosen methodology employs sodium borohydride in a methanol solvent system, a widely adopted, reliable, and scalable approach known for its high selectivity and operational simplicity. This guide explains the underlying chemical principles, offers detailed procedural instructions, and includes methods for product purification and characterization to ensure a self-validating workflow suitable for research and drug development professionals.

Scientific Foundation: The Reaction Mechanism

The synthesis of this compound from its corresponding aldehyde is a classic example of a carbonyl reduction. This transformation is achieved by converting the aldehyde functional group into a primary alcohol.

Reaction Scheme:

Figure 1: Overall reaction for the reduction of 3-piperidinobenzaldehyde to this compound.

The core of this protocol relies on sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ serves as a source of hydride ions (H⁻)[1][2]. The reaction mechanism proceeds in two primary stages:

-

Nucleophilic Attack: The electron-rich hydride ion from the borohydride complex acts as a nucleophile, attacking the electrophilic (electron-deficient) carbonyl carbon of the 3-piperidinobenzaldehyde. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate[2][3].

-

Protonation: The negatively charged alkoxide intermediate is then protonated by the solvent (in this case, methanol), yielding the final alcohol product, this compound, and a methoxyborohydride byproduct[1][3].

This method is highly favored over alternatives like lithium aluminum hydride (LiAlH₄) for this specific transformation due to the milder nature of NaBH₄. It selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups, and its handling and work-up procedures are significantly safer[4].

Materials, Equipment, and Safety

| Reagent/Material | Grade | Purity | Supplier | Notes |

| 3-Piperidinobenzaldehyde | Reagent | ≥97% | Standard Supplier | Starting material. |

| Sodium Borohydride (NaBH₄) | Reagent | ≥98% | Standard Supplier | Reducing agent. Hygroscopic. |

| Methanol (MeOH) | Anhydrous | ≥99.8% | Standard Supplier | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | ≥99.5% | Standard Supplier | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Prepared in-house | For aqueous wash. |

| Brine (Saturated NaCl) | ACS Grade | - | Prepared in-house | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | ≥97% | Standard Supplier | Drying agent. |

| Deionized Water (H₂O) | - | - | In-house | For work-up. |

| Silica Gel | 60 Å, 230-400 mesh | - | Standard Supplier | For column chromatography. |

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp (254 nm)

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Analytical balance

Sodium Borohydride (NaBH₄) is a hazardous substance. It is crucial to adhere to the following safety protocols:

-

Water Reactivity: NaBH₄ reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously[5]. All glassware must be thoroughly dried before use. The reaction should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable)[6][7].

-

Handling: Avoid inhalation of NaBH₄ dust and prevent skin or eye contact[5]. It is toxic if swallowed or in contact with skin and causes severe skin and eye damage.

-

Quenching and Disposal: The quenching of excess NaBH₄ must be performed slowly and carefully in an ice bath. Spills should be covered with dry sand or soda ash; DO NOT USE WATER [6]. Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Synthesis Protocol

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinobenzaldehyde (1.89 g, 10.0 mmol, 1.0 equiv.) in 25 mL of anhydrous methanol.

-

Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

-

While maintaining the temperature at 0-5 °C, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv.) to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system of 9:1 Dichloromethane:Methanol. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been fully consumed.

-

Cool the reaction mixture back down to 0-5 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.

-

Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

To the resulting residue, add 30 mL of deionized water and 30 mL of dichloromethane (DCM).

-

Transfer the mixture to a 250 mL separatory funnel. Adjust the pH of the aqueous layer to ~8-9 by adding saturated sodium bicarbonate solution. This ensures the product, which is basic, is in its free-base form and soluble in the organic layer.

-

Shake the funnel vigorously and allow the layers to separate. Drain the lower organic (DCM) layer.

-

Extract the aqueous layer two more times with 20 mL portions of DCM.

-

Combine all organic extracts and wash them sequentially with 30 mL of deionized water and 30 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:Methanol.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield this compound as a white to off-white solid.

-

Characterization:

-

Melting Point: Determine the melting point and compare it to literature values.

-